21-(2-N,3,5(10)-triene-3-O-sulfamate

Description

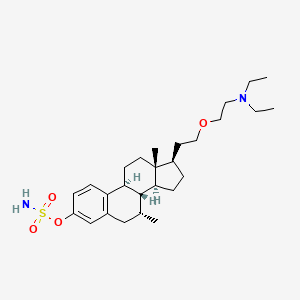

The compound 21-(2-N,N-Diethylaminoethyloxy-7.alpha.-methyl-19-norpregna-1,3,5(10)-triene-3-O-sulfamate (NSC 732011) is a synthetic steroid derivative with a sulfamate ester functional group at the 3-position and a diethylaminoethyloxy substituent at the 21-position. Its structure is characterized by a modified norpregnane backbone (19-norpregna), which lacks the C19 methyl group typical of natural steroids. The sulfamate group (-O-sulfamate) enhances solubility and may modulate enzymatic activity, such as steroid sulfatase inhibition, a target in hormone-dependent cancers .

Properties

Molecular Formula |

C27H44N2O4S |

|---|---|

Molecular Weight |

492.7 g/mol |

IUPAC Name |

[(7R,8S,9S,13R,14S,17R)-17-[2-[2-(diethylamino)ethoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfamate |

InChI |

InChI=1S/C27H44N2O4S/c1-5-29(6-2)14-16-32-15-12-21-7-10-25-26-19(3)17-20-18-22(33-34(28,30)31)8-9-23(20)24(26)11-13-27(21,25)4/h8-9,18-19,21,24-26H,5-7,10-17H2,1-4H3,(H2,28,30,31)/t19-,21-,24-,25+,26-,27-/m1/s1 |

InChI Key |

ASNNHMZDKNSENI-FYUXVVBBSA-N |

Isomeric SMILES |

CCN(CC)CCOCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=C3C=CC(=C4)OS(=O)(=O)N)C)C |

Canonical SMILES |

CCN(CC)CCOCCC1CCC2C1(CCC3C2C(CC4=C3C=CC(=C4)OS(=O)(=O)N)C)C |

Synonyms |

21-(2-N,N-diethylaminoethyl)oxy-7-methyl-19-norpregna-1,3,5(10)-triene-3-O-sulfamate 21-DOMNTS NSC 732011 NSC-732011 NSC732011 SR 16157 SR-16157 SR16157 |

Origin of Product |

United States |

Comparison with Similar Compounds

To contextualize NSC 732011, we compare it to structurally or functionally related compounds based on available

Structural Analogues in the NSC Database

The National Service Center (NSC) database includes compounds with shared structural motifs:

| NSC Number | Compound Name | Key Structural Differences | Potential Applications |

|---|---|---|---|

| 630678 | Streptomyces antibiotic | Natural product; polyketide or peptide backbone | Antimicrobial activity |

| 732011 | 21-(2-N,N-Diethylaminoethyloxy-7.alpha.-methyl-19-norpregna-1,3,5(10)-triene-3-O-sulfamate | Synthetic steroid with sulfamate and aminoethyloxy groups | Hormone modulation, oncology |

| 734235 | Isoindolo[1,2-a]quinoxalin-4(5H)-one | Heterocyclic fused-ring system (isoindole-quinoxaline) | Kinase inhibition, CNS disorders |

Key Observations :

- NSC 732011’s steroidal backbone distinguishes it from NSC 630678 (a microbial antibiotic) and NSC 734235 (a planar heterocycle). Its sulfamate group contrasts with the carboxyl or ketone functionalities in the others.

- The diethylaminoethyloxy chain in NSC 732011 may enhance membrane permeability or receptor binding compared to simpler sulfates or sulfonates .

Sulfamate-Containing Compounds

Sulfamate esters are rare in natural products but critical in drug design. For example:

- EMATE (Estradiol-3-O-sulfamate): A steroid sulfatase inhibitor with a sulfamate at the 3-position, similar to NSC 732011. However, EMATE lacks the 21-position diethylaminoethyloxy group, which in NSC 732011 may reduce off-target effects or improve pharmacokinetics .

- Topiramate: A non-steroidal sulfamate used as an anticonvulsant. Its bicyclic sugar backbone contrasts with NSC 732011’s steroid core, highlighting the role of scaffold diversity in target specificity.

Physicochemical Properties

| Property | NSC 732011 | NSC 734235 | EMATE |

|---|---|---|---|

| Molecular Weight | ~500 g/mol (estimated) | ~250 g/mol | 364 g/mol |

| LogP (Predicted) | 3.5–4.2 (lipophilic due to steroid) | 2.1–2.8 | 2.8 |

| Solubility | Moderate (sulfamate enhances aqueous solubility) | Low (heterocyclic) | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.